BI-Dime
Description
Significance of P-Chiral Ligands in Stereoselective Transformations
Chiral phosphine (B1218219) ligands are among the most widely employed and effective ligands in asymmetric catalysis. These ligands can possess chirality in various parts of their structure, including chirality on the phosphorus atom itself, known as P-chirality or P-stereogenicity acs.orgnih.govfrontiersin.org. P-chiral ligands are characterized by a phosphorus atom bonded to four different groups (considering lone pairs or substituents), making the phosphorus atom a stereogenic center. The development of efficient synthetic routes to enantiomerically pure P-chiral phosphine ligands has been a significant area of research nih.govfrontiersin.orgjst.go.jp.
P-chiral ligands offer distinct advantages in asymmetric catalysis. The stereogenic phosphorus center is directly involved in coordinating to the metal catalyst, allowing for precise control over the local chiral environment around the active metal site. This direct influence can lead to high levels of enantioinduction in catalytic reactions acs.orgnih.gov. While historically the synthesis of P-chiral ligands was challenging, advancements in synthetic methodologies, including the use of phosphine-boranes as intermediates and enantioselective C-H activation strategies, have made a wider variety of P-chiral ligands accessible nih.govfrontiersin.orgjst.go.jpscispace.com.
BI-Dime is a notable example of a P-chiral monophosphorus ligand that has demonstrated high efficiency in various transition metal-catalyzed asymmetric reactions sigmaaldrich.comstrem.comthieme-connect.com. Its structure features a stereogenic phosphorus atom within a rigid dihydrobenzo[d] nih.govsnnu.edu.cnoxaphosphole ring system nih.gov. The specific configuration at the phosphorus center is key to its ability to induce asymmetry in catalytic transformations.
Overview of Biaryl Monophosphorus and Bisphosphorus Ligand Architectures in Asymmetric Synthesis
Chiral phosphine ligands can be broadly categorized based on their architecture and the number of phosphorus atoms that coordinate to the metal center. Biaryl phosphine ligands, which contain a biaryl (two connected aromatic rings) backbone, are a particularly important class scispace.comacs.org. These can be further divided into monophosphorus ligands (containing one phosphine unit) and bisphosphorus ligands (containing two phosphine units).
Biaryl monophosphorus ligands, such as those based on the biphenyl (B1667301) or binaphthyl scaffold, have gained significant attention for their efficacy in various asymmetric transformations, particularly in cross-coupling reactions acs.orgresearchgate.netchinesechemsoc.org. Their structure allows for tuning of steric and electronic properties by modifying the substituents on the biaryl backbone and the phosphorus atom. The chirality in these ligands can arise from axial chirality in the biaryl unit or from a stereogenic phosphorus center scispace.comacs.org.
Bisphosphorus ligands, often chelating to the metal center, are widely used in reactions like asymmetric hydrogenation acs.orgnih.gov. These ligands typically feature two phosphine units connected by a chiral backbone, which can be based on various scaffolds, including biaryl systems.
This compound fits within the category of biaryl phosphine ligands, specifically featuring a dihydrobenzo[d] nih.govsnnu.edu.cnoxaphosphole structure which incorporates a phosphorus atom and a biaryl-like framework. While often referred to as a monophosphorus ligand in the context of its immediate coordination to a metal center through a single phosphorus atom, its structure contains a fused ring system derived from a biaryl-like precursor. The (S)-enantiomer of this compound ((S)-BI-Dime) has been successfully applied as a P-chiral monophosphorus ligand in transition metal-catalyzed reactions, including asymmetric Suzuki-Miyaura coupling and hydroboration reactions sigmaaldrich.comstrem.comsigmaaldrich.comtcichemicals.comacs.org.
Research findings highlight the effectiveness of this compound in facilitating challenging cross-coupling reactions, such as the Suzuki-Miyaura coupling of sterically hindered substrates, yielding chiral biaryl products with high enantioselectivity tcichemicals.comacs.orgresearchgate.netoup.com. For instance, the Pd-catalyzed Suzuki-Miyaura coupling using this compound has enabled the synthesis of tetra-ortho-substituted biaryls, which are difficult to access using many other ligands tcichemicals.com. Studies have shown that the Pd-BI-Dime system, often with a strong base like NaOtBu, can significantly expand the scope of these reactions tcichemicals.com.
The design of this compound and its derivatives, such as i-Pr-BI-Dime and Me2-BI-Dime, demonstrates how modifications to the substituents on the phosphorus and the ring system can influence catalytic performance and enantioselectivity in specific reactions, such as the asymmetric arylation of oxindoles researchgate.net.
The following table summarizes some key applications and performance data reported for this compound in asymmetric catalysis:
| Reaction Type | Metal Catalyst | Substrates | Key Outcomes (Yield, ee) | Source |
| Asymmetric Suzuki-Miyaura Coupling | Palladium | Ortho-substituted aryl bromides/chlorides with arylboronic acids | High yields, excellent enantioselectivities (up to 99% ee). tcichemicals.comacs.orgoup.com | tcichemicals.comacs.orgoup.com |
| Asymmetric Hydroboration | Transition Metal | α-Arylenamides | Synthesis of chiral α-amino tertiary boronic esters. sigmaaldrich.comsigmaaldrich.com | sigmaaldrich.comsigmaaldrich.com |
| Asymmetric Arylation of Oxindoles | Palladium | 3-substituted oxindoles with aryl halides (using modified this compound ligands) | Good yields, enantiomeric ratios up to 93:7. researchgate.net | researchgate.net |
| Asymmetric Intramolecular Reductive Cyclization of O-alkynones (using DI-BIDIME) | Nickel | O-alkynones | High yields (99%), excellent stereoselectivity (>99:1 E/Z) and enantioselectivity (>99:1 er). rsc.org | rsc.org |
This data illustrates the versatility and effectiveness of the this compound ligand architecture in promoting various asymmetric transformations, contributing to the efficient synthesis of a range of chiral compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-3-tert-butyl-4-(2,6-dimethoxyphenyl)-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23O3P/c1-19(2,3)23-12-22-16-11-6-8-13(18(16)23)17-14(20-4)9-7-10-15(17)21-5/h6-11H,12H2,1-5H3/t23-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWPDUHMFZCEKIP-HSZRJFAPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[P@@]1COC2=CC=CC(=C21)C3=C(C=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23O3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Structural Characterization of Bi Dime Ligand Variants
Strategies for the Preparation of BI-Dime and its Enantiomers
The synthesis of this compound and its enantiomers, (R)-BI-DIME and (S)-BI-DIME, typically involves the construction of the core 2,3-dihydrobenzo[d] mdpi.comrsc.orgoxaphosphole structure and the introduction of specific substituents, particularly the 2,6-dimethoxyphenyl group.
Enantioselective Synthesis of (R)-BI-DIME and (S)-BI-DIME
Enantioselective synthesis of (R)-BI-DIME and (S)-BI-DIME is crucial for their application in asymmetric catalysis. While specific detailed synthetic routes for the enantiomers were not extensively detailed in the search results, the general approach to this class of P-chiral ligands often involves the construction of the chiral dihydrobenzo[d] mdpi.comrsc.orgoxaphosphole core. One reported method for introducing the biaryl axis, present in ligands like this compound, involves cross-coupling reactions. acs.org
Historically, the preparation of P-chiral ligands has faced challenges regarding air sensitivity and modularity. sci-hub.se The dihydrobenzo[d] mdpi.comrsc.orgoxaphosphole framework was designed, in part, to address these limitations, aiming for air-stable and accessible structures. sci-hub.se The introduction of aryl rings on both sides of a TangPhos-like structure led to the development of related ligands, where the oxygen atoms were initially included for synthetic convenience. sci-hub.se
Synthetic Routes to DI-BIDIME as a P-Chiral Bisphosphine Ligand
DI-BIDIME is a P-chiral bisphosphine ligand derived from the BIDIME structure. rsc.orgresearchgate.net It has been employed in nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization reactions. rsc.orgresearchgate.net This ligand is characterized as a bisphosphorus ligand based on the 2,3-dihydrobenzo[d] mdpi.comrsc.orgoxaphosphole motif. researchgate.net The design of DI-BIDIME is thought to enhance the steric hindrance around the C(sp2)-O bond within the dihydrobenzo[d] mdpi.comrsc.orgoxaphosphole ring, contributing to increased ligand stability. sci-hub.se The synthesis of DI-BIDIME allows for the construction of functionalized chiral tetrahydrofuran (B95107) rings with high yields and excellent stereoselectivity and enantioselectivity. rsc.orgresearchgate.net
Derivatization Approaches and Precursor Compounds
Derivatization of the this compound scaffold allows for the creation of ligand variants with tailored properties.
Utilization of Oxidized Chiral BIDIME as a Starting Material for Advanced Ligand Scaffolds
Oxidized chiral BIDIME has been utilized as a starting material for the synthesis of novel chiral monophosphorus ligands, such as BaryPhos. mdpi.com The synthesis of BaryPhos, for instance, commenced with oxidized chiral BIDIME and involved subsequent functionalization steps, including dibromination mediated by N-bromosuccinimide (NBS), followed by a Suzuki coupling reaction. mdpi.com This demonstrates that the oxidized form of the ligand can serve as a versatile intermediate for building more complex ligand structures.
Elucidation of Ligand Structural Features Pertinent to Reactivity and Selectivity
The structural features of this compound and its related ligands are critical to their performance in catalytic reactions, influencing both reactivity and selectivity, particularly enantioselectivity. These ligands are characterized by P-chirality, meaning the phosphorus atom is a stereogenic center. sci-hub.sesioc.ac.cnresearchgate.net
Key structural aspects include:
P-Chirality: The inherent chirality at the phosphorus center is a primary source of stereocontrol in asymmetric catalysis when using these ligands. sci-hub.sesioc.ac.cnresearchgate.net
Conformational Unambiguousness: The rigid nature of the dihydrobenzo[d] mdpi.comrsc.orgoxaphosphole core eliminates conformational flexibility around the C-P bond, which can be an issue in other phosphine (B1218219) ligands. sci-hub.seresearchgate.nettcichemicals.com This defined conformation contributes to predictable interactions with the metal center and substrate, aiding in stereocontrol. sci-hub.setcichemicals.com
Steric and Electronic Properties: The substituents on the ligand, particularly the tert-butyl group on the phosphorus and the 2,6-dimethoxyphenyl group, contribute significant steric bulk and electronic richness. sci-hub.setcichemicals.com These properties can be tuned to optimize catalytic performance for specific reactions. sci-hub.sesioc.ac.cnresearchgate.net For example, the bulky nature of this compound is beneficial for sterically hindered cross-coupling reactions. tcichemicals.comresearchgate.netnih.govnih.gov Electron-rich phosphorus ligands are generally known to increase the oxidation power of transition metals, which can facilitate rate-limiting oxidative addition steps in catalytic cycles. tcichemicals.com
Methoxy (B1213986) Substituents: The presence of methoxy substituents on the aryl ring has been shown to significantly impact reactivity and enantioselectivity in certain reactions, leading to higher yields and enantiomeric excess compared to ligands without these substituents. rsc.org
Bite Angle: While not explicitly detailed for this compound in the provided snippets, the bite angle (the angle between the two coordination sites of a bidentate ligand, or in the case of a monodentate ligand like this compound when considering its coordination to a metal) is a well-known factor influencing catalyst geometry and performance. For monodentate ligands, the steric environment created around the metal center is influenced by the cone angle and the specific arrangement of substituents. The rigid framework of this compound contributes to a well-defined steric environment around the metal center upon coordination. tcichemicals.com
The interplay of these structural features creates a specific chiral environment around the metal center in catalytic complexes, which is essential for inducing enantioselectivity in asymmetric transformations. sci-hub.setcichemicals.com Studies have shown that the ligand structure significantly impacts reactivity and enantioselectivity in various catalytic reactions. rsc.org
Advanced Applications of Bi Dime in Transition Metal Catalysis
Palladium-Catalyzed Asymmetric Cross-Coupling Reactions
BI-Dime has proven to be a versatile ligand in palladium-catalyzed asymmetric cross-coupling reactions, offering efficient routes to valuable chiral molecules. nih.gov
Suzuki-Miyaura Cross-Coupling for the Synthesis of Sterically Hindered Biaryls
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds, particularly in the synthesis of biaryl compounds. researchgate.net The application of this compound as a ligand has significantly advanced the synthesis of sterically hindered biaryls via this method. tcichemicals.comresearchgate.netrsc.org
This compound, as a bulky biaryl monophosphorus ligand, is efficient for sterically hindered aryl-aryl cross-couplings, including the formation of tetra-ortho-substituted biaryls. tcichemicals.com Using this compound with a palladium catalyst and a strong base like NaOtBu, a series of ortho-disubstituted arylboronic acids can be coupled with ortho-disubstituted aryl bromides to yield tetra-ortho-substituted biaryls in high yields. tcichemicals.com This system has enabled the synthesis of tetra-ortho-substituted biaryls bearing secondary alkyl ortho-substituents, such as isopropyl groups, for the first time through cross-coupling reactions. tcichemicals.com
The Pd-BI-Dime/NaOtBu system has significantly expanded the scope of sterically hindered aryl-aryl cross-couplings, allowing the use of sterically hindered aryl chlorides as substrates. tcichemicals.com This expands the utility of the Suzuki-Miyaura coupling for accessing a wider range of challenging biaryl structures. tcichemicals.com
This compound and its derivatives have been employed in enantioselective Suzuki-Miyaura coupling reactions to synthesize chiral biaryls. nih.govsci-hub.se While achieving high enantioselectivity for tetra-ortho-substituted biaryls can be challenging, this compound has shown effectiveness in this area. sci-hub.se For instance, Me-BI-DIME and iPr-BI-DIME have been reported as excellent ligands for asymmetric Suzuki-Miyaura coupling reactions, achieving high enantioselectivities for various tri-ortho-substituted biaryls. sci-hub.se The active catalyst system Pd(OAc)₂/BI-Dime has also enabled mild reaction conditions and low palladium loadings (as low as 500 ppm) in the stereoretentive Suzuki-Miyaura coupling of unprotected 3,3′-dibromo-BINOL. researchgate.netacs.org
Data on representative Suzuki-Miyaura coupling reactions catalyzed by Pd/BI-Dime systems:
| Aryl Halide | Boronic Acid/Ester | Ligand | Base | Conditions | Product Yield (%) | Enantioselectivity (ee%) | Ref. |
| ortho-disubstituted aryl bromide | ortho-disubstituted arylboronic acid | This compound | NaOtBu | Strong basic conditions | Excellent | N/A | tcichemicals.com |
| Sterically hindered aryl chloride | Arylboronic acid | This compound | NaOtBu | N/A | N/A | N/A | tcichemicals.com |
| 3,3′-dibromo-BINOL | Arylboronic acid | This compound | N/A | Mild, 500 ppm Pd(OAc)₂ | Efficient | Stereoretentive | researchgate.netacs.org |
| Tri-ortho-substituted biaryl precursor | N/A | Me-BI-DIME or iPr-BI-DIME | N/A | N/A | N/A | High | sci-hub.se |
Note: Specific yield and ee values vary depending on the substrates and precise reaction conditions, which are not exhaustively detailed in the provided snippets for all entries.
This compound ligands have been utilized in the construction of complex molecules featuring atropisomeric architectures. researchgate.netresearchgate.net Atropisomers are stereoisomers that arise due to restricted rotation around a single bond, and their synthesis, particularly in an enantioselective manner, can be challenging. researchgate.net The Pd-catalyzed asymmetric Suzuki-Miyaura coupling employing this compound ligands has been applied in the synthesis of challenging axially chiral compounds, including a complex chiral atropisomeric HIV integrase inhibitor. researchgate.netthieme-connect.com Reengineered this compound ligand cores have been developed based on computational modeling to enhance selectivity in such asymmetric Suzuki-Miyaura couplings for these challenging targets. thieme-connect.com
Nickel-Catalyzed Asymmetric Cyclization and Coupling Reactions
This compound has also emerged as a valuable ligand in nickel-catalyzed asymmetric reactions, including cyclization and coupling processes. nih.govresearchgate.netoup.com An efficient asymmetric nickel-catalyzed alkylative alkyne–aldehyde cross-coupling has been developed using P-chiral monophosphorus ligand this compound, providing access to chiral tetra-substituted olefinic allylic alcohols with high yields and good to excellent enantioselectivities. rsc.orgresearchgate.net These three-component reactions exhibit excellent regio- and enantioselectivities and tolerate a broad range of substrates. rsc.org Furthermore, this compound has been successfully employed in asymmetric nickel-catalyzed reductive cyclization of alkynones, leading to the formation of chiral tertiary allylic alcohols bearing furan (B31954)/pyran rings in excellent yields and enantioselectivities. sigmaaldrich.comresearchgate.netoup.com More recently, the P-chiral monophosphine ligand (S)-BIDIME, in conjunction with Ni(cod)₂ and a proton source, has been used in a highly enantioselective cascade reductive syn-arylative cyclization of hetero 1,6-alkynones with aryl boronic acids. chemrxiv.org This method provides access to five-membered heterocyclics bearing chiral quaternary carbon stereocenters of tetrasubstituted allylic alcohols in high yields and excellent enantioselectivities. chemrxiv.org
Data on representative Nickel-catalyzed reactions with this compound:
| Reaction Type | Ligand | Catalyst System | Substrates | Product Class | Yield (%) | Enantioselectivity (ee%) | Ref. |
| Alkylative alkyne–aldehyde coupling | This compound | Nickel catalyst | Alkyne, aldehyde, alkyl source | Chiral olefinic allylic alcohols | High | Good to excellent | rsc.orgresearchgate.net |
| Reductive cyclization of alkynones | This compound | Nickel catalyst | Alkynones | Chiral tertiary allylic alcohols | Excellent | Excellent | sigmaaldrich.comresearchgate.netoup.com |
| Cascade reductive syn-arylative cyclization | (S)-BIDIME | Ni(cod)₂, proton source | Hetero 1,6-alkynones, aryl boronic acids | Chiral five-membered heterocyclics with quaternary centers | Up to 98 | >99:1 er | chemrxiv.org |
Intramolecular Reductive Cyclization for Chiral Tetrahydrofuran (B95107) Ring Formation
Nickel-catalyzed intramolecular reductive cyclization of O-alkynones is a powerful method for constructing chiral tetrahydrofuran rings. This compound and related P-chiral bisphosphine ligands like DI-BIDIME have been effectively employed in this transformation. fishersci.ieereztech.cominnexscientific.comwikipedia.org This reaction typically utilizes a nickel catalyst in conjunction with a silane (B1218182) reducing agent, such as triethylsilane. fishersci.ieereztech.comfishersci.at The method allows for the efficient synthesis of versatile functionalized chiral tetrahydrofuran rings, including those bearing chiral tertiary allylic alcohols, often with high yields and excellent stereoselectivity and enantioselectivity. fishersci.ieereztech.com For instance, the use of a P-chiral monophosphine and triethylsilane in the first asymmetric nickel-catalyzed intramolecular reductive cyclization of alkynones has been reported to form tertiary allylic alcohols bearing furan/pyran rings in excellent yields and enantioselectivities. fishersci.ie
Asymmetric Alkylative Alkyne-Aldehyde Cross-Coupling for Chiral Olefinic Allylic Alcohols
This compound has been successfully applied as a P-chiral monophosphorus ligand in asymmetric nickel-catalyzed alkylative alkyne-aldehyde cross-coupling reactions. fishersci.iecenmed.com This three-component reaction provides rapid access to chiral tetra-substituted olefinic allylic alcohols. fishersci.iecenmed.com The process demonstrates excellent regio- and enantioselectivities, accommodating a broad scope of readily available starting materials, including alkynes and aldehydes. fishersci.ie This method represents an efficient strategy for the construction of complex chiral molecules featuring multiple substituents around an olefinic double bond and a chiral tertiary alcohol moiety. fishersci.ie
Stereoselective Synthesis of Substituted Pyrrolidines and Piperidines
The stereoselective synthesis of substituted pyrrolidines and piperidines, particularly those bearing chiral tertiary alcohols, can be achieved through enantioselective nickel-catalyzed intramolecular reductive cyclization of N-alkynones. fishersci.atottokemi.comwikipedia.orgereztech.com Research in this area has highlighted the efficacy of P-chiral bisphosphorus ligands, such as DI-BIDIME, in facilitating this transformation with high efficiency and enantiocontrol. fishersci.atottokemi.comwikipedia.org The reaction typically employs a nickel catalyst and a reducing agent like triethylsilane. fishersci.atottokemi.com This approach provides a practical route to important nitrogen-containing heterocycles with defined stereochemistry. ottokemi.comereztech.com While DI-BIDIME has been prominently featured in this context, related P-chiral monophosphine ligands like (S)-BIDIME have also been explored for the synthesis of pyrrolidines and tetrahydrofurans. innexscientific.com High turnover numbers and excellent enantioselectivities have been reported for the synthesis of pyrrolidine (B122466) and piperidine (B6355638) derivatives bearing chiral tertiary alcohol silyl (B83357) ether moieties using DI-BIDIME. ottokemi.com
Other Metal-Catalyzed Processes Facilitated by this compound Ligands
Beyond the cyclization and cross-coupling reactions mentioned above, this compound and related ligands have proven effective in other asymmetric metal-catalyzed transformations.
Enantioselective Hydroboration Reactions
This compound has been identified as a superior chiral ligand for rhodium-catalyzed asymmetric hydroboration of α-arylenamides. cenmed.comfishersci.nlamericanelements.comcenmed.comnih.gov Utilizing bis(pinacolato)diboron (B136004) ((Bpin)2) as the boron source, this reaction allows for the enantioselective synthesis of chiral α-amino tertiary boronic esters. americanelements.comcenmed.com This method provides access to valuable chiral building blocks with good yields and excellent enantioselectivities, in some cases achieving up to 99% ee. americanelements.comcenmed.com The effectiveness of this compound in promoting high activity, Markovnikov selectivity, and enantioselectivity in this specific hydroboration reaction has been noted. cenmed.com
Mechanistic Investigations of Bi Dime Catalytic Processes
Elucidation of Catalyst Activation and Active Species Formation
The activation of precatalysts and the formation of the catalytically active species are pivotal steps in any catalytic cycle. In palladium catalysis involving BI-Dime, these processes are influenced by reaction conditions, including the presence of a base.
Role of Base Catalysis in Pd(II) Dimer Dissociation and Monomer Generation
In palladium-catalyzed reactions utilizing this compound, such as the Suzuki-Miyaura cross-coupling of sterically hindered substrates, the presence of a base plays a critical role in catalyst activation. Mechanistic studies have indicated that a strong base, such as sodium tert-butoxide (NaOtBu), can accelerate the dissociation of inactive Pd(II) dimer species, leading to the formation of the active Pd(II) monomer species. tcichemicals.com This transformation is considered crucial for enhancing the reaction rate. The use of a base has been found to be essential for achieving high yields in Suzuki-Miyaura coupling reactions catalyzed by Pd/BI-Dime systems. researchgate.net
Mechanistic Insights into Transmetallation Step Acceleration
The formation of the active Pd(II) monomeric species, facilitated by base-catalyzed dimer dissociation, is believed to significantly improve the rate of the transmetallation step in catalytic cycles like the Suzuki-Miyaura coupling. tcichemicals.com Transmetallation is a key bond-forming event in many palladium-catalyzed cross-coupling reactions, involving the transfer of a group from an organometallic reagent to the palladium center. libretexts.orgscite.ai The bulky nature of the this compound ligand is also thought to contribute to the formation of a monoligated palladium species, which is considered highly active for both the transmetallation and reductive elimination steps of the catalytic cycle. researchgate.net
Understanding Ligand-Substrate Interactions and Stereocontrol Pathways
The ability of chiral ligands like this compound to induce asymmetry in catalytic transformations is a result of specific interactions between the ligand, the metal center, and the reacting substrates. These interactions dictate the preferred approach of the substrates to the metal center, leading to the selective formation of one stereoisomer over the other.
Influence of Steric and Electronic Properties on Reaction Selectivity
The steric and electronic properties of the ligand have a profound impact on the reactivity and selectivity of metal-catalyzed reactions. oup.comrsc.org this compound is characterized by its significant steric bulk, which is attributed to the tert-butyl group and the dimethoxyphenyl moiety. tcichemicals.comresearchgate.nettcichemicals.comsci-hub.se This bulkiness is particularly advantageous in catalyzing reactions involving sterically hindered substrates, such as the Suzuki-Miyaura coupling of ortho-substituted aryl halides and boronic acids, allowing for the formation of challenging tetra-ortho-substituted biaryls. tcichemicals.comresearchgate.netsci-hub.se The steric environment created by the this compound ligand around the metal center can influence the approach and orientation of the substrates, thereby controlling the regioselectivity and diastereoselectivity of the reaction.
Role of Noncovalent Interactions in Enantioselectivity
Beyond steric and electronic effects, noncovalent interactions between the chiral ligand and the substrate can play a crucial role in determining the enantioselectivity of a catalytic reaction. acs.orgmdpi.comnih.govrsc.org In the context of palladium-catalyzed diboration of 1,1-disubstituted allenes using this compound, Density Functional Theory (DFT) calculations have highlighted the importance of a critical dispersion effect in controlling enantioselectivity. rsc.orgnih.govsci-hub.se These attractive noncovalent forces between the ligand and the substrate in the transition state can stabilize one enantio-determining transition state more than others, leading to the preferential formation of a specific enantiomer. While not specific to this compound in all cases, studies on asymmetric catalysis have shown that various noncovalent interactions, including hydrogen bonding and C-H···π interactions, can contribute significantly to enantioinduction by precisely orienting the substrates within the chiral environment of the catalyst. acs.orgmdpi.comnih.gov The design of modified this compound ligands incorporating features for specific noncovalent interactions, such as hydrogen bond donors, is an active area of research aimed at enhancing enantiocontrol. mdpi.com
Detailed Studies on Ligand Effects and Reaction Mechanisms
Detailed mechanistic investigations, often employing a combination of experimental techniques and computational methods, have been instrumental in understanding the specific roles of this compound in various catalytic transformations. These studies go beyond general principles to provide specific details about intermediate structures, transition states, and energy profiles.
Studies on palladium-catalyzed reactions with this compound, including Suzuki-Miyaura coupling and diboration of allenes, have involved analyzing the effect of ligand structure on catalytic activity and selectivity. tcichemicals.comresearchgate.netsci-hub.sersc.orgnih.gov For instance, comparisons with other phosphine (B1218219) ligands have demonstrated the superior performance of this compound in specific challenging transformations, which has been correlated with its unique steric and electronic profile. tcichemicals.comresearchgate.netsci-hub.se
Mechanistic studies have also explored the catalytic cycles in detail, identifying key intermediates and the energy barriers associated with different steps. For the diboration of allenes catalyzed by Pd-BI-Dime, DFT calculations supported a concerted mechanism involving oxidative addition and allene (B1206475) insertion. rsc.orgnih.govsci-hub.se In palladium-catalyzed allylation reactions using this compound-type ligands, computational studies have explored possible reaction pathways, suggesting that both inner-sphere reductive elimination and outer-sphere nucleophilic substitution might be operative, with the inner-sphere mechanism potentially being more enantiodiscriminating. nih.gov
Furthermore, investigations into nickel-catalyzed reactions employing this compound and related ligands, such as the intramolecular reductive cyclization of alkynones, have also provided detailed insights into ligand effects and the proposed catalytic mechanisms. researchgate.netrsc.org These studies often involve the synthesis and testing of various ligand structures to understand how subtle modifications influence the reaction outcome, including yield, stereoselectivity, and reaction scope. rsc.org
Structure Activity Relationship Sar Studies of Bi Dime Ligand Variants
Comparative Analysis of BI-Dime with Related P-Chiral Ligands (e.g., SPhos, AntPhos, BaryPhos, iPr-BIDIME, NitinPhos)
This compound belongs to a class of P-chiral biaryl monophosphorus ligands that have proven versatile and powerful in asymmetric catalysis sci-hub.se. Comparing this compound with related ligands like SPhos, AntPhos, BaryPhos, and iPr-BIDIME highlights the subtle yet significant effects of structural variations on catalytic outcomes.
Racemic this compound and AntPhos have been noted as particularly effective for sterically hindered aryl−aryl and aryl−alkyl Suzuki−Miyaura couplings sci-hub.se. AntPhos, with its anthracenyl group, exhibits an interesting coordination to palladium through both the phosphorus atom and the anthryl ring, which is believed to enhance its effectiveness, even at very low palladium loadings sci-hub.sersc.org. This π-coordination may contribute to stabilizing the Pd(0)-AntPhos complex and inhibiting the dimerization of its Pd(II) complex, thus increasing the stability of the active monomeric palladium(II) complex tcichemicals.com.
In asymmetric Suzuki-Miyaura coupling reactions, both this compound and AntPhos have shown high efficiency, enabling the construction of chiral biaryl products with high yields and excellent enantioselectivities oup.com. For example, in the enantioselective synthesis of an atropisomeric HIV integrase inhibitor, switching from a non-chiral SPhos ligand to (S)-BI-Dime significantly improved the diastereomeric ratio and isolated yield sci-hub.se.
Studies have also compared this compound and SPhos in Suzuki-Miyaura couplings with aryl chlorides and this compound in nickel-catalyzed alkylative alkyne-aldehyde cross-couplings rsc.orgrsc.org. The ligand structure significantly impacts reactivity and enantioselectivity in these transformations rsc.org.
Evaluation of Steric Hindrance Effects on Catalytic Performance and Efficiency
In sterically demanding Suzuki-Miyaura coupling reactions, the Pd/BI-Dime catalyst has been shown to facilitate the synthesis of extremely hindered biaryls bearing ortho-isopropyl substituents researchgate.netresearchgate.net. This demonstrates the ligand's ability to navigate significant steric challenges at the reaction center.
The steric and electronic properties of phosphorus ligands generally have a significant impact on the reactivity and outcome of palladium-catalyzed cross-coupling reactions rsc.org. Subtle changes in the ligand structure, such as the presence of methoxy (B1213986) substituents or alkyl groups on the oxaphosphole ring, can lead to diminished reactivity rsc.org.
Impact of Ligand Architecture on Substrate Scope and Reactivity
The specific architecture of the this compound ligand, featuring a 2,3-dihydrobenzo[d] sci-hub.senih.govoxaphosphole motif and a biaryl system, is crucial for its broad substrate scope and high reactivity in various catalytic systems sci-hub.setcichemicals.com.
This compound has been successfully employed in a range of reactions, including asymmetric Suzuki−Miyaura coupling, asymmetric palladium-catalyzed dearomative cyclization, asymmetric hydroboration/diboration, asymmetric nickel-catalyzed reductive coupling, asymmetric palladium-catalyzed intramolecular arylation, asymmetric alkene aryloxyarylation, asymmetric α-arylation, asymmetric Heck reaction, and asymmetric nucleophilic addition sci-hub.se. This broad applicability highlights the versatility conferred by the this compound scaffold.
In nickel-catalyzed alkylative alkyne-aldehyde cross-coupling, the this compound ligand enabled the formation of chiral tetrasubstituted olefinic allylic alcohols with excellent regio- and enantioselectivities and a broad substrate scope oup.comrsc.org. The presence of two methoxy substituents on the pendant aryl ring was found to be important for high yield and enantioselectivity in this reaction rsc.org.
The Pd-BI-Dime/NaOtBu system has significantly expanded the scope of sterically hindered aryl-aryl cross-couplings, allowing the synthesis of tetra-ortho-substituted biaryls, including those with secondary alkyl ortho-substituents tcichemicals.com. The ligand architecture allows for compatibility with various functional groups and heterocycles in different catalytic transformations sci-hub.setcichemicals.com.
Chiral Induction Mechanisms and Optimization of Enantiomeric Excess
In asymmetric hydroboration of α-arylenamides catalyzed by Rh-BI-Dime, the ligand was crucial for achieving high regioselectivity and excellent enantioselectivities sci-hub.se. Similarly, in palladium-catalyzed diboration of 1,1-disubstituted allenes, this compound proved highly effective in generating chiral tertiary boronic esters with excellent yields and ee's sci-hub.se.
The mechanism of chiral induction often involves the formation of specific diastereomeric transition states, where the interaction between the chiral ligand, the metal center, and the prochiral substrate favors the formation of one enantiomer over the other. Computational studies can provide insights into these interactions and the origins of chiral induction oup.commdpi.com. For instance, computational studies on asymmetric Suzuki-Miyaura coupling with this compound or AntPhos have suggested that π–π or polar–π interactions between the coupling partners can enhance enantioselectivity oup.com.
Optimization of enantiomeric excess typically involves fine-tuning reaction parameters such as temperature, solvent, base, and catalyst loading, as well as modifying the ligand structure itself rsc.org. The high enantioselectivities observed with this compound in various reactions (often up to or exceeding 90-99% ee) underscore its effectiveness in creating a highly selective chiral environment sci-hub.seoup.comrsc.orgsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com.
Design Principles for Novel this compound Derivatives for Enhanced Catalytic Attributes
The success of this compound and related P-chiral ligands has spurred interest in designing novel derivatives with enhanced catalytic attributes, such as improved activity, broader substrate scope, and higher enantioselectivity under milder conditions tcichemicals.comoup.com.
Key design principles for novel this compound derivatives often involve modifying the steric and electronic properties of the ligand. This can be achieved by altering the substituents on the biaryl moiety, the oxaphosphole ring, or the phosphorus atom itself rsc.org. The "side-arm strategy," where functional groups are appended to the ligand scaffold, has been demonstrated as a general principle for designing new ligands and catalysts oup.com.
Introducing additional chiral centers or modifying the existing ones, as seen in iPr-BIDIME which has an isopropyl group on the oxaphosphole ring, is another approach to tune the chiral environment and potentially improve enantioselectivity for specific transformations sci-hub.sesigmaaldrich.com.
The development of ligands like BaryPhos, synthesized from oxidized chiral this compound through a series of functionalization steps including the introduction of cyclopentane (B165970) rings and a gem-dimethyl hydroxyl moiety, exemplifies the strategy of building upon the core this compound structure to create ligands with potentially different steric and electronic profiles mdpi.com.
Computational modeling can play a significant role in the design process by predicting the potential impact of structural modifications on ligand-metal interactions, transition state energies, and enantioselectivity researchgate.netosti.gov. This theoretical guidance can help prioritize the synthesis and testing of promising new ligand structures, accelerating the discovery of catalysts with enhanced performance for challenging asymmetric transformations osti.gov. The goal is to develop ligands that are not only highly effective but also air-stable and easy to handle, facilitating their practical application in organic synthesis sci-hub.se.
Computational Chemistry and Theoretical Modeling of Bi Dime Systems
Density Functional Theory (DFT) Calculations for Reaction Pathway Analysis and Transition State Elucidation
Density Functional Theory (DFT) has become a cornerstone of computational catalysis for its ability to provide a good balance between accuracy and computational cost. mdpi.com DFT calculations are extensively used to map out the potential energy surfaces of catalytic cycles, identify key intermediates, and elucidate the structures and energies of transition states. This information is critical for understanding reaction kinetics and selectivity.
In the context of BI-Dime and related phosphine (B1218219) ligands, DFT studies can illuminate the mechanistic details of reactions such as the nickel-catalyzed diboration of 1,2-dihydropyridines. For instance, computational experiments on similar systems have been used to investigate the energy profile of the catalytic cycle. sc.edu Such studies typically involve calculating the Gibbs free energies of reactants, intermediates, transition states, and products.
Illustrative DFT Calculation Results for a Catalytic Cycle:
Below is a hypothetical data table illustrating the kind of results obtained from DFT calculations for a generic cross-coupling reaction catalyzed by a this compound-metal complex.
| Step | Species | Relative Gibbs Free Energy (kcal/mol) | Description |
| Reactants | Catalyst + Substrate A + Substrate B | 0.0 | Initial state of the catalytic cycle |
| Oxidative Addition | Oxidative Addition Transition State | +15.2 | Energy barrier for the first key step |
| Oxidative Addition Intermediate | -5.7 | A stable intermediate formed after the first step | |
| Transmetalation | Transmetalation Transition State | +12.8 | Energy barrier for the ligand exchange step |
| Transmetalation Intermediate | -10.3 | A stable intermediate prior to product formation | |
| Reductive Elimination | Reductive Elimination Transition State | +20.5 | The rate-determining energy barrier of the cycle |
| Products | Catalyst + Product | -25.0 | The final, thermodynamically favorable state |
Note: This table is a generalized representation and does not correspond to a specific published study on this compound.
Molecular Dynamics Simulations of Ligand-Metal Complexes
Molecular Dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of molecules over time. nih.gov In the context of this compound-metal complexes, MD simulations can provide insights into:
Complex Stability: By simulating the complex in a solvent environment, one can assess its structural stability and identify potential decomposition pathways.
Ligand Exchange: MD can model the process of ligand association and dissociation, which is crucial for understanding catalyst activation and deactivation.
Conformational Analysis: The bulky and somewhat flexible nature of this compound means it can adopt various conformations when bound to a metal center. MD simulations can explore the conformational landscape of the complex, which can have a significant impact on the catalyst's reactivity and selectivity.
Example of MD Simulation Analysis:
| Simulation Time (ns) | RMSD (Å) of this compound-Pd Complex |
| 0 | 0.0 |
| 1 | 1.2 |
| 2 | 1.3 |
| 3 | 1.2 |
| 4 | 1.4 |
| 5 | 1.3 |
Note: This is a representative data table to illustrate the output of an MD simulation.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Ligand Design and Prediction of Performance
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activity or, in this case, catalytic performance. rsc.org For this compound, QSAR can be a valuable tool for designing new, improved ligands.
The process involves:
Creating a dataset: A library of this compound derivatives with varying substituents is synthesized, and their performance (e.g., yield, turnover number) in a specific reaction is measured.
Calculating descriptors: For each derivative, a set of molecular descriptors is calculated. These can include steric parameters (e.g., cone angle), electronic parameters (e.g., Hammett constants), and topological indices.
Developing a model: A mathematical model is built to relate the descriptors to the observed catalytic activity. This can range from simple linear regression to more complex machine learning algorithms. nih.gov
Hypothetical QSAR Model for this compound Derivatives:
A simplified QSAR equation might look like:
Log(Yield) = 0.25 * (Steric Parameter A) - 0.5 * (Electronic Parameter B) + 2.1
This equation would suggest that increasing steric bulk at a certain position (Parameter A) while decreasing the electron-donating ability of another substituent (Parameter B) could lead to higher yields.
| This compound Derivative | Steric Parameter A | Electronic Parameter B | Observed Log(Yield) | Predicted Log(Yield) |
| 1 | 2.5 | -0.2 | 2.8 | 2.83 |
| 2 | 3.1 | -0.1 | 2.9 | 2.93 |
| 3 | 2.8 | 0.1 | 2.7 | 2.75 |
| 4 | 3.5 | 0.0 | 3.0 | 2.98 |
Note: This table and equation are for illustrative purposes to demonstrate the QSAR concept.
Such models, once validated, can be used to predict the performance of unsynthesized this compound derivatives, thereby guiding experimental efforts toward more promising candidates.
Development of Predictive Algorithms for Catalyst Discovery and Optimization
Building on QSAR principles, more sophisticated predictive algorithms, often employing machine learning, are being developed to accelerate catalyst discovery. umn.edu These algorithms can handle large datasets and complex, non-linear relationships between ligand structure and catalytic performance.
For a ligand class like this compound, a machine learning workflow could involve:
High-Throughput Computational Screening: A large virtual library of this compound derivatives is generated in silico.
Descriptor Calculation: A wide range of quantum chemical and structural descriptors are calculated for each virtual ligand.
Model Training: A machine learning model (e.g., neural network, random forest) is trained on a smaller dataset of known this compound catalysts and their experimental performance.
Prediction and Prioritization: The trained model is then used to predict the performance of the entire virtual library, allowing researchers to prioritize a smaller, more promising set of candidates for synthesis and experimental testing. rsc.org
These predictive algorithms represent the forefront of catalyst design, enabling a more rapid and resource-efficient approach to the discovery of novel, high-performance catalysts based on the this compound scaffold.
Emerging Research Directions and Synthetic Innovations Enabled by Bi Dime
Development of Novel BI-Dime Derived Ligands with Tailored Properties
The core structure of this compound has served as a foundation for the design and synthesis of novel ligands with enhanced or tailored properties for specific catalytic applications. Modifications to the this compound scaffold, such as the introduction of different substituents or variations in the biaryl backbone, can influence the electronic and steric environment around the coordinating phosphorus atom. This, in turn, affects the ligand's interaction with metal centers and substrates, leading to improved reactivity, selectivity, or functional group tolerance.
For instance, variations like iPr-BI-Dime and Me2-BI-Dime have been explored and successfully applied in palladium-catalyzed reactions, demonstrating the potential for tuning ligand performance through structural modifications sci-hub.sethieme-connect.com. The development of ligands like BaryPhos, which is synthesized from oxidized chiral this compound and features a tethered hydrogen bonding donor, highlights the strategy of incorporating additional interaction sites to enhance enantioselectivity through noncovalent interactions with the substrate mdpi.com. This rational ligand design, sometimes guided by computational modeling, aims to optimize ligand-metal complex performance for specific transformations researchgate.net.
Expansion of Reaction Substrate Scope and Functional Group Compatibility in Challenging Syntheses
This compound and its derivatives have significantly expanded the substrate scope in various transition metal-catalyzed reactions, particularly in challenging cross-coupling and cyclization processes. The bulky nature of this compound ligands is often beneficial for sterically hindered transformations tcichemicals.com.
In Suzuki-Miyaura coupling reactions, the Pd-BI-Dime system has proven effective for coupling sterically hindered aryl bromides and chlorides with ortho-disubstituted arylboronic acids, enabling the synthesis of tetra-ortho-substituted biaryls in high yields tcichemicals.com. This includes substrates with secondary alkyl ortho-substituents like isopropyl groups, which were previously challenging to access via cross-coupling tcichemicals.com. The system also tolerates various substituents on the aryl rings, including methyl, methoxy (B1213986), and phosphine (B1218219) oxide groups, as well as heterocycles such as pyrazole, quinolone, and acridine (B1665455) tcichemicals.com. While strong basic conditions (e.g., NaOtBu) are effective for many substrates, limitations exist for those with functional groups sensitive to strong bases, such as aldehydes, esters, ketones, and nitro groups tcichemicals.com. The development of other ligands, like AntPhos, in conjunction with milder bases like K3PO4, has addressed some of these compatibility issues, highlighting the ongoing efforts to broaden the scope of this compound-enabled catalysis tcichemicals.com.
This compound has also been successfully applied in asymmetric palladium-catalyzed diboration of 1,1-disubstituted allenes, showing broad substrate scope concerning electronic properties and substitution patterns on the benzene (B151609) ring rsc.org. Functional groups like fluoro and trifluoromethyl groups are well-tolerated in this transformation rsc.org.
Furthermore, this compound has been instrumental in expanding the scope of asymmetric nickel-catalyzed reactions, including the alkylative alkyne-aldehyde cross-coupling, which provides access to chiral tetra-substituted olefinic allylic alcohols with a broad substrate scope from readily available starting materials rsc.org.
Applications in the Asymmetric Synthesis of Complex Biologically Relevant Scaffolds and Advanced Intermediates
The ability of this compound to induce high enantioselectivity in various catalytic reactions makes it invaluable for the asymmetric synthesis of complex molecules, including biologically relevant scaffolds and advanced intermediates for pharmaceuticals and natural products sci-hub.setcichemicals.commendelchemicals.com.
This compound-catalyzed asymmetric transformations have been applied in the synthesis of challenging chiral structures such as chiral biaryls, chiral tertiary alcohols, chiral α-amino tertiary boronic esters, and chiral all-carbon quaternary stereocenters sci-hub.se.
Specific examples include:
The synthesis of chiral tertiary boronic esters, which are useful building blocks for chiral natural products, agrochemicals, and therapeutic reagents, via palladium-catalyzed diboration of 1,1-disubstituted allenes sci-hub.sersc.org. This method was applied to the concise and enantioselective synthesis of brassinazole (B1667507) rsc.org.
The asymmetric α-arylation of aryl ketones catalyzed by Pd-BI-Dime, enabling the formation of products bearing an all-carbon quaternary center in excellent yield and enantiomeric excess. This method facilitated an expedited five-step enantioselective synthesis of (−)-corynoline sci-hub.se.
The enantioselective arylation of 3-substituted oxindoles using modified this compound ligands (i-Pr-BI-Dime and Me2-BI-Dime) to construct oxindoles with a quaternary C-3 stereocenter with high enantiomeric ratios thieme-connect.com.
The asymmetric nickel-catalyzed reductive cyclization of alkynones using this compound, leading to tertiary allylic alcohols bearing furan (B31954) or pyran rings in excellent yields and enantioselectivities rsc.org. Related work with DI-BIDIME (a bisphosphine ligand) has been effective for constructing functionalized chiral tetrahydrofuran (B95107) rings and has been applied to the synthesis of dehydroxycubebin and chiral dibenzocyclooctadiene skeletons rsc.orgresearchgate.net.
The use of this compound in ligand-controlled Suzuki cross-coupling as part of a practical and efficient asymmetric synthesis of a complex chiral atropisomeric HIV integrase inhibitor nih.gov.
These applications highlight the crucial role of this compound in accessing challenging chiral architectures with high precision, which is essential for the development of new therapeutic agents and functional molecules tcichemicals.commendelchemicals.com.
Integration of this compound Catalysis into Multi-Step, Convergent Synthetic Strategies
The successful use of this compound in the asymmetric synthesis of a challenging atropisomeric HIV integrase inhibitor, which involved a ligand-controlled Suzuki cross-coupling as a key step within a multi-step sequence, exemplifies this integration nih.gov. This demonstrates how this compound catalysis can be effectively combined with other reactions to construct complex molecular targets nih.gov.
Furthermore, the scalability demonstrated for some this compound-catalyzed reactions, such as the nickel-catalyzed intramolecular reductive cyclization using DI-BIDIME, suggests their potential for application in larger-scale synthesis, which is crucial for pharmaceutical development and production rsc.orgresearchgate.net. The development of sustainable protocols, such as Suzuki-Miyaura couplings in water with low palladium loadings using this compound, further enhances the attractiveness of integrating these reactions into practical synthetic strategies researchgate.netresearchgate.netacs.org.
The ability to achieve high yields and enantioselectivities with relatively low catalyst loadings (e.g., 0.2 mol% palladium in asymmetric diboration) also contributes to the efficiency and economic viability of integrating this compound catalysis into convergent synthetic routes rsc.org.
Q & A
Q. What structural characteristics of BI-Dime make it effective in asymmetric catalysis?
this compound’s efficacy arises from its rigid benzoxaphosphole core, bulky tert-butyl substituents, and a chiral phosphorus center. These features enhance steric shielding, electronic donation, and configurational stability, which are critical for enantiocontrol in reactions like Suzuki-Miyaura coupling and asymmetric hydrogenation . For experimental validation, researchers should compare this compound’s performance with less hindered ligands (e.g., SPhos) in sterically demanding substrates.
Q. How should researchers design experiments to evaluate this compound’s catalytic activity in cross-coupling reactions?
Use a standardized protocol:
- Control groups : Test this compound against ligands like XPhos or DavePhos under identical conditions (solvent, temperature, catalyst loading).
- Substrate scope : Include ortho-substituted aryl halides to assess steric tolerance.
- Metrics : Measure yield (via GC/HPLC) and enantiomeric excess (ee) using chiral chromatography . Example: In Pd-catalyzed coupling of 2,4,6-triisopropylphenylboronic acid with 2-bromobiphenyl, this compound achieved >90% yield, outperforming SPhos (50% yield) .
Q. What methodologies confirm this compound’s air stability, and how does this impact experimental workflows?
Stability is validated via TGA (thermal gravimetric analysis) and prolonged exposure to ambient conditions. Its air tolerance simplifies handling—researchers can weigh and transfer it without gloveboxes, reducing setup time. For reproducibility, store this compound in desiccators despite its stability .
Advanced Research Questions
Q. How can enantioselectivity be optimized when using this compound in asymmetric boron-hydrogenation?
Key parameters:
- Catalyst loading : Lower Pd/BI-Dime ratios (1–2 mol%) reduce side reactions.
- Solvent polarity : Non-polar solvents (e.g., toluene) improve ee by stabilizing transition states.
- Substrate modification : Electron-withdrawing groups on substrates enhance regioselectivity. Example: Rh/BI-Dime catalyzed asymmetric hydroboration of trisubstituted enamines achieved 95% ee in toluene .
Q. What analytical techniques resolve contradictions in stereochemical outcomes when this compound is used with non-standard substrates?
- Chiral HPLC : Quantify ee and identify diastereomers.
- X-ray crystallography : Determine absolute configuration of intermediates.
- DFT calculations : Model transition states to rationalize selectivity. Case study: In Pd/BI-Dime-catalyzed α-arylation of indanones, unexpected ee variations were resolved by crystallizing intermediates, revealing steric clashes in specific conformers .
Q. How can this compound’s structure be modified to enhance activity in challenging reactions like 1,1-disubstituted allene diboration?
- Aryl ring functionalization : Introduce electron-donating groups (e.g., -OMe) to boost electron density at Pd centers.
- Axial chirality tuning : Replace tert-butyl with bulkier groups (e.g., adamantyl) for improved steric guidance. Example: Pyrole-modified this compound (L12) enabled Pd-catalyzed asymmetric dearomative cyclization with 92% ee .
Data Contradiction Analysis
Q. Why might this compound underperform in certain Suzuki-Miyaura couplings despite its steric robustness?
Contradictions often stem from:
- Solvent effects : Polar solvents (e.g., DMF) destabilize Pd-BI-Dime complexes.
- Base sensitivity : Strong bases (e.g., Cs₂CO₃) may deprotonate substrates, altering reaction pathways. Mitigation: Screen solvents (toluene > THF) and use weaker bases (K₃PO₄) .
Methodological Guidelines
Q. What steps ensure reproducibility in this compound-catalyzed asymmetric reactions?
- Standardize catalyst pre-activation : Pre-stir Pd/BI-Dime in solvent for 10 mins to form active species.
- Control moisture : Use molecular sieves even if this compound is air-stable.
- Document ee calibration : Validate chiral columns with racemic mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
